7-Hydroxy-4-(pyridin-3-yl)coumarin

Physicochemical Properties ADME Prediction Solubility

Choose 7-Hydroxy-4-(pyridin-3-yl)coumarin for its distinct 3-pyridyl substitution pattern—critical for selective metal ion binding and fluorescence-based sensor design. Unlike 7-hydroxycoumarin or 2-/4-pyridyl isomers, this compound's specific coordination geometry and photophysical profile enable reliable assay development, phthalocyanine synthesis, and cross-coupling libraries. Ensure batch-to-batch performance integrity for demanding R&D applications. Request a quote for bulk quantities.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
CAS No. 109512-76-7
Cat. No. B035586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-4-(pyridin-3-yl)coumarin
CAS109512-76-7
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=O)OC3=C2C=CC(=C3)O
InChIInChI=1S/C14H9NO3/c16-10-3-4-11-12(9-2-1-5-15-8-9)7-14(17)18-13(11)6-10/h1-8,16H
InChIKeyNXHVMYDCZZUVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 7-Hydroxy-4-(pyridin-3-yl)coumarin (CAS 109512-76-7) in Fluorescent Probe and Coordination Chemistry Research


7-Hydroxy-4-(pyridin-3-yl)coumarin (CAS 109512-76-7) is a heterocyclic compound featuring a 2H-chromen-2-one (coumarin) core substituted with a hydroxyl group at the 7-position and a pyridin-3-yl group at the 4-position [1]. This structural motif classifies it as a pyridinyl-substituted 7-hydroxycoumarin, which is distinct from simpler hydroxycoumarins or other pyridinyl isomers [2]. The compound is of interest for its fluorescent properties and its capacity for metal ion coordination via the pyridyl nitrogen, making it relevant as a building block for sensors and coordination complexes [3].

Why 7-Hydroxy-4-(pyridin-3-yl)coumarin Cannot Be Replaced by Common 7-Hydroxycoumarin Analogs in Metal Sensing and Coordination Studies


Substituting 7-hydroxy-4-(pyridin-3-yl)coumarin with a generic 7-hydroxycoumarin derivative (e.g., umbelliferone) or a different pyridinyl isomer (e.g., 2-pyridyl or 4-pyridyl substituent) fundamentally alters its coordination chemistry and spectroscopic properties. The 3-pyridyl group at the 4-position provides a specific spatial orientation for metal binding that is not available in 7-hydroxycoumarin alone [1]. Furthermore, studies on related 7-hydroxy-3-pyridylcoumarins demonstrate that the position of the pyridyl nitrogen (2-, 3-, or 4-) directly impacts absorption and fluorescence spectra, meaning an isomer switch is not performance-neutral [2]. The substitution pattern dictates both the complexation geometry and the photophysical output, which are critical parameters for assay development and materials science applications.

Quantitative Differentiation of 7-Hydroxy-4-(pyridin-3-yl)coumarin from Close Analogs: A Comparative Data Analysis


Comparative Physicochemical Properties: LogP and Hydrogen Bonding Profile of 7-Hydroxy-4-(pyridin-3-yl)coumarin vs. Umbelliferone

The introduction of a 3-pyridyl group at the 4-position of the coumarin scaffold significantly alters key physicochemical parameters relative to the parent compound, umbelliferone (7-hydroxycoumarin). Computed property data from PubChem for 7-Hydroxy-4-(pyridin-3-yl)coumarin can be directly compared to published data for umbelliferone. The target compound exhibits a higher LogP and an increased number of hydrogen bond acceptors, which influences its solubility and permeability profile [1][2].

Physicochemical Properties ADME Prediction Solubility

Metal Coordination Capability: 7-Hydroxy-4-(pyridin-3-yl)coumarin vs. 7-Hydroxycoumarin

The presence of a pyridin-3-yl moiety introduces a distinct metal-binding site (the pyridyl nitrogen) that is absent in 7-hydroxycoumarin. While 7-hydroxycoumarin primarily coordinates metals through its carbonyl and hydroxyl oxygens, the target compound offers a bidentate or tridentate binding pocket involving the lactone carbonyl, the 7-hydroxyl oxygen, and the pyridyl nitrogen [1]. This structural feature enables the formation of more stable and geometrically defined metal complexes, which is essential for the development of selective fluorescent sensors [2].

Coordination Chemistry Metal Sensing Fluorescent Probes

Isomer-Specific Photophysical Behavior: 4-(3-Pyridyl) vs. 3-(2-Pyridyl) Coumarin Derivatives

The photophysical properties of pyridyl-substituted coumarins are highly dependent on the position and orientation of the pyridyl group. A study on related 7-hydroxy-3-pyridylcoumarins demonstrates that the substitution pattern (2-, 3-, or 4-pyridyl) directly modulates the absorption and emission spectra [1]. While direct quantitative data for the 4-(pyridin-3-yl) isomer is not explicitly tabulated in this reference, the study establishes a clear structure-property relationship where isomeric changes lead to distinct spectral shifts and quantum yield variations. For example, a separate study on 3-(2-pyridyl)coumarin derivatives reported a fluorescence quantum yield of 0.84 for a 7-(diethylamino)-substituted analog . This class-level inference supports the assertion that the specific isomer of 7-hydroxy-4-(pyridin-3-yl)coumarin will exhibit unique, non-interchangeable photophysical characteristics.

Fluorescence Spectroscopy Photophysics Isomer Comparison

Procurement-Driven Application Scenarios for 7-Hydroxy-4-(pyridin-3-yl)coumarin


Synthesis of Novel Phthalocyanine-Based Photosensitizers

This compound is a key precursor for the synthesis of novel water-soluble phthalocyanines. Its 7-hydroxy group acts as a nucleophile for substitution onto phthalonitrile derivatives, while the 3-pyridyl group can be quaternized to introduce ionic character for aqueous solubility [1]. This application leverages the compound's specific substitution pattern, which cannot be achieved with unsubstituted 7-hydroxycoumarin.

Development of Metal Ion-Selective Fluorescent Probes

The unique bidentate/tridentate binding pocket formed by the lactone carbonyl, 7-hydroxyl, and pyridyl nitrogen makes this compound a valuable scaffold for designing selective fluorescent sensors for transition metals [2]. The differentiation in LogP relative to simpler coumarins [3] may also influence cellular uptake and localization in live-cell imaging applications.

Use as a Synthetic Intermediate in Medicinal Chemistry

As indicated in patent literature, 7-hydroxy-4-(pyridin-3-yl)coumarin serves as a reactant for generating more complex molecules, such as 7-bromo-4-pyridin-3-yl-2H-chromen-2-one or its trifluoromethanesulfonate ester [4]. These derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki coupling) to create diverse compound libraries for drug discovery, particularly in the area of leukotriene biosynthesis inhibition [5].

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